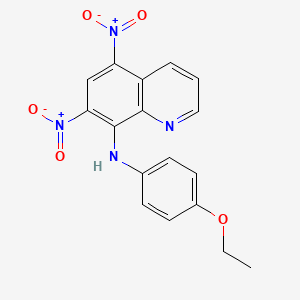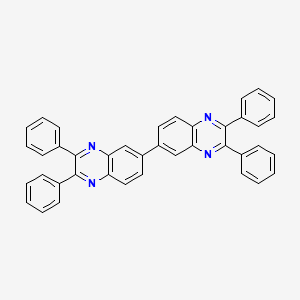![molecular formula C15H15NO3S B11702877 4-methyl-N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B11702877.png)
4-methyl-N-[(phenylsulfonyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE typically involves the reaction of benzenesulfonyl chloride with 4-methylbenzamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzenesulfonyl chloride} + \text{4-methylbenzamide} \rightarrow \text{N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE} ]
Industrial Production Methods
In industrial settings, the production of N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE may involve large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells . The inhibition of this enzyme can disrupt cellular processes and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.
4-Methylbenzenesulfonamide: Contains a methyl group on the benzene ring, similar to N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE.
N-[(BENZENESULFONYL)METHYL]-BENZAMIDE: Lacks the methyl group on the benzene ring.
Uniqueness
N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE is unique due to the presence of both the benzenesulfonyl and 4-methylbenzamide groups. This combination of functional groups imparts specific chemical and biological properties that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C15H15NO3S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-(benzenesulfonylmethyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-13(10-8-12)15(17)16-11-20(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |
Clave InChI |
WIBUNABTHCKVCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NCS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702799.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702803.png)

![N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B11702819.png)


![3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11702836.png)


![5-methyl-4-[(E)-(2-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702867.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide](/img/structure/B11702883.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B11702887.png)
![ethyl 4-(4-ethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11702889.png)
